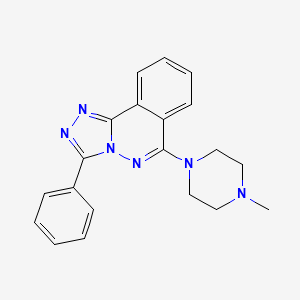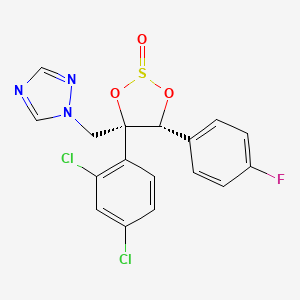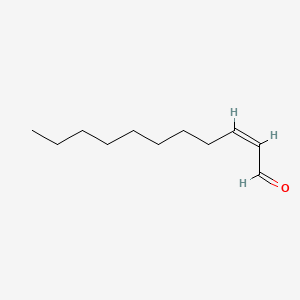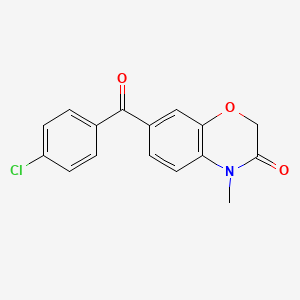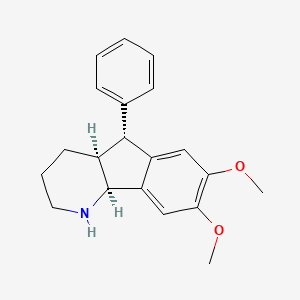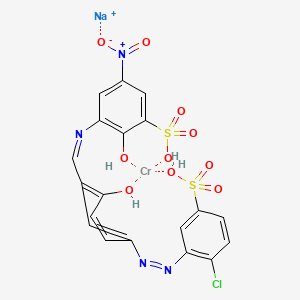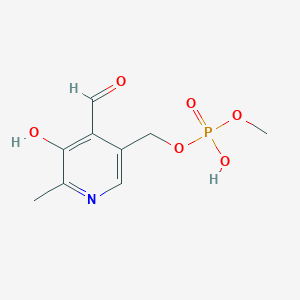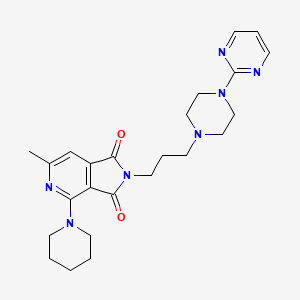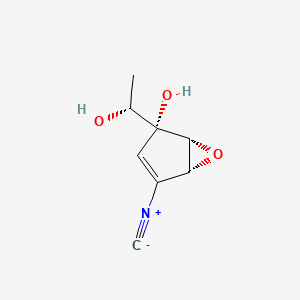
Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) involves several steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-sulphophenylamine using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-4-naphthalene-2,7-disulphonic acid under alkaline conditions to form the azo compound.
Chromate Complex Formation: Finally, the azo compound is reacted with chromate ions to form the desired chromate complex.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring high purity and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: It can also be reduced, affecting the azo group and the chromate complex.
Substitution: Substitution reactions can occur at the hydroxyl or sulphophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of chromium, while reduction can result in the cleavage of the azo bond.
Applications De Recherche Scientifique
Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function.
Pathways Involved: It can affect cellular pathways related to oxidative stress, enzyme inhibition, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-)
- Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))ferrate(3-)
Uniqueness
Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) is unique due to its specific chromate complex, which imparts distinct chemical and physical properties. Its stability, intense coloration, and reactivity make it valuable in various applications, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
85896-34-0 |
|---|---|
Formule moléculaire |
C16H15CrN2O11S3+3 |
Poids moléculaire |
559.5 g/mol |
Nom IUPAC |
chromium;hydron;3-hydroxy-4-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H12N2O11S3.Cr/c19-13-4-2-10(31(24,25)26)7-12(13)17-18-15-11-3-1-9(30(21,22)23)5-8(11)6-14(16(15)20)32(27,28)29;/h1-7,19-20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);/p+3 |
Clé InChI |
XKORCVYQKVVSEW-UHFFFAOYSA-Q |
SMILES canonique |
[H+].[H+].[H+].C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


